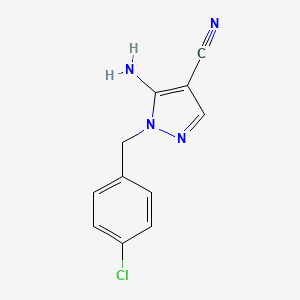![molecular formula C15H12ClN3S B5788527 3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole derivatives often involves multi-step chemical reactions. One common approach is the reaction of 4-(chlorobenzyloxy)-benzoylhydrazines with alcoholic potassium hydroxide-carbon disulphide followed by hydrazine hydrate. This process yields a variety of triazole derivatives, showcasing the flexibility in synthesizing this class of compounds (Rastogi et al., 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using spectroscopic methods (IR, PMR, and Mass Spectroscopy) and elemental analysis. These studies confirm the triazole core and the substitution patterns that are crucial for their biological activity (Sarhan et al., 2008).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of 4-amino-5-phenyl-1,2,4-triazole-5-thiol with different reagents can lead to the formation of triazole rings linked by thiomethylene groups or thiazolidinone derivatives, indicating the chemical versatility of the triazole nucleus (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points and solubility, are determined through standard laboratory techniques. These properties are crucial for their formulation and potential application as pharmaceutical agents.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity with various chemical reagents, are essential for understanding their mechanism of action in biological systems. Their interaction with metals, ability to form complexes, and oxidation-reduction reactions are areas of interest in chemical research. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for converting pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).
Mécanisme D'action
Target of Action
The primary target of the compound 3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole is Helicobacter pylori , a Gram-negative bacterium associated with chronic gastritis and peptic ulcers . It also shows potential activity against the 5-HT1A receptor , which plays a crucial role in the serotonin system .
Mode of Action
The compound interacts with its targets, leading to significant changes. In the case of Helicobacter pylori, it exhibits strong anti-H. pylori activity, indicating a potential bactericidal or bacteriostatic effect . For the 5-HT1A receptor, the compound shows a potent binding affinity, suggesting it may act as an agonist or antagonist .
Biochemical Pathways
pylori activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication . Its interaction with the 5-HT1A receptor suggests it may influence serotonin signaling pathways .
Result of Action
The compound’s action results in the inhibition of H. pylori growth, potentially contributing to the treatment of H. pylori-associated diseases . Its interaction with the 5-HT1A receptor could influence mood regulation, suggesting potential antidepressant activity .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the harsh and highly acidic conditions of the stomach where H. pylori resides may affect the compound’s effectiveness
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-8-6-11(7-9-13)10-20-15-17-14(18-19-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVSWDBAJCQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'~1~,N'~3~-bis[3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonohydrazide](/img/structure/B5788467.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B5788471.png)



![2-methoxy-N,5-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5788485.png)



![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)

![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)
